(3-Fluoropyridin-4-YL)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGCNYCNQMSEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678181 | |
| Record name | (3-Fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-60-8 | |
| Record name | (3-Fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoropyridin 4 Yl Methanol and Analogous Structures
Historical Context and Foundational Syntheses of Fluoropyridines
The introduction of fluorine into a pyridine (B92270) ring has been a long-standing challenge in organic synthesis. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609). beilstein-journals.org
Historically, the Balz-Schiemann reaction has been a cornerstone for the synthesis of aryl fluorides, including fluoropyridines. nucleos.comwikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). nucleos.comwikipedia.org While a valuable tool, the reaction often requires harsh conditions and the isolation of potentially unstable diazonium intermediates. researchgate.net
Modern fluorination methods have expanded the synthetic chemist's toolkit. Electrophilic fluorination agents, such as N-fluoropyridinium salts and Selectfluor®, offer milder and more selective ways to introduce fluorine. beilstein-journals.orgnih.govalfa-chemistry.com These reagents act as a source of "F+" and can fluorinate electron-rich aromatic and heterocyclic compounds. alfa-chemistry.comalfa-chemistry.com
Nucleophilic fluorination , on the other hand, typically involves the displacement of a leaving group by a fluoride ion source, such as potassium fluoride or cesium fluoride. alfa-chemistry.commdpi.com The reactivity of the fluoride ion as a nucleophile can be challenging due to its high hydration energy, but the use of aprotic polar solvents and phase-transfer catalysts can overcome this limitation. mdpi.com HF-based reagents like Olah's reagent (HF/pyridine) have also been instrumental in nucleophilic fluorination reactions. alfa-chemistry.comchinesechemsoc.org
| Fluorination Strategy | Key Features |
| Balz-Schiemann Reaction | Traditional method involving diazonium tetrafluoroborate intermediates. nucleos.comwikipedia.org |
| Electrophilic Fluorination | Utilizes reagents like N-fluoropyridinium salts to deliver an electrophilic fluorine atom. beilstein-journals.orgalfa-chemistry.com |
| Nucleophilic Fluorination | Involves the displacement of a leaving group by a fluoride ion. alfa-chemistry.commdpi.com |
Achieving regioselectivity in the functionalization of the pyridine ring is crucial for the synthesis of specific isomers. The electronic properties of the pyridine ring inherently direct nucleophilic attacks to the 2- and 4-positions. However, the presence of substituents can significantly influence the position of further functionalization. gu.se
Recent advancements have focused on directing group strategies and transition-metal-catalyzed C-H functionalization to achieve high regioselectivity. beilstein-journals.orgwhiterose.ac.uk For instance, the use of a blocking group can enable selective functionalization at the C-4 position by preventing reactions at other sites. nih.gov Lewis acid activation of the pyridine ring can also facilitate regioselective nucleophilic addition. acs.org
Direct Synthesis Routes to (3-Fluoropyridin-4-YL)methanol
The direct synthesis of this compound has been approached through several key transformations.
A common strategy involves the synthesis of a corresponding pyridine aldehyde, which can then be reduced to the alcohol. For example, a related compound, 3-fluoropyridine-2-methanol, has been synthesized from 3-fluoropyridine-2-aldehyde. google.com A similar approach can be envisioned for the 4-yl isomer. The synthesis of the precursor aldehyde, such as 3-fluoropyridine-4-carbaldehyde, is a critical step. This can be achieved through various methods, including the oxidation of a corresponding methyl group or the formylation of a lithiated pyridine derivative.
The conversion of the aldehyde or a carboxylic acid ester to the hydroxymethyl group is typically achieved through reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. ugm.ac.idmasterorganicchemistry.com The reaction is generally performed in an alcoholic solvent. ugm.ac.id For instance, a patent describes the reduction of isopropyl 3-fluoro-2-pyridinecarboxylate using sodium borohydride in the presence of anhydrous calcium chloride to yield 3-fluoropyridine-2-methanol. google.com This methodology is directly applicable to the synthesis of this compound from a suitable ester precursor.
| Reducing Agent | Substrate | Product |
| Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |
| Sodium Borohydride (NaBH₄) | Carboxylic Acid Ester | Primary Alcohol |
An alternative and cost-effective approach utilizes quinolinic acid (pyridine-2,3-dicarboxylic acid) as a starting material. google.comebi.ac.uk A patented synthesis of 3-fluoropyridine-2-methanol demonstrates this strategy. The process involves several steps:
Anhydride (B1165640) Formation: Quinolinic acid is converted to its anhydride. google.com
Esterification: The anhydride is then selectively esterified. google.com
Ammoniation and Fluorination: The ester is subjected to ammoniation followed by a diazotization-fluorination sequence to introduce the fluorine atom. google.com
Reduction: Finally, the ester group is reduced to the alcohol using sodium borohydride. google.com
This pathway highlights the versatility of readily available starting materials in the synthesis of complex fluorinated pyridines.
Advanced Synthetic Strategies for 3-Fluoropyridine (B146971) Scaffolds
The construction of the 3-fluoropyridine core and its subsequent functionalization to produce compounds like this compound often require sophisticated synthetic methodologies. These strategies aim to overcome challenges associated with the regioselectivity of fluorination and the reactivity of the pyridine ring.
Photoredox-Mediated Coupling Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. One notable application is the synthesis of diversely substituted 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers. acs.orgnih.govorganic-chemistry.org This method involves the reduction of the iodoketone by a photoexcited iridium(III) catalyst to generate a radical intermediate. acs.org This radical then adds to the silyl enol ether, and subsequent oxidation and cyclization with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), affords the 3-fluoropyridine ring. acs.orgnih.govorganic-chemistry.org
The reaction is typically catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. acs.orgnih.gov Studies have shown that α,α-difluoro-β-iodoketones are more readily reduced compared to other iodoalkanes, which is attributed to the influence of the adjacent carbonyl group. acs.orgnih.gov The entire sequence can often be performed in a one-pot manner, starting from two different ketone precursors, making it an efficient route to complex 3-fluoropyridines. acs.orgacs.org
A proposed mechanism involves the following key steps:
Photoexcitation of the Ir(III) catalyst.
Single-electron transfer from the excited catalyst to the α,α-difluoro-β-iodoketone to form a radical.
Addition of the radical to a silyl enol ether.
Oxidation of the resulting radical intermediate by the Ir(IV) species.
Condensation with ammonia to form the pyridine ring. acs.org
| Catalyst | Reactants | Product | Yield (%) | Reference |
| fac-Ir(ppy)₃ | α,α-difluoro-β-iodoketone, silyl enol ether, NH₄OAc | Substituted 3-fluoropyridine | up to 90% | acs.org |
| fac-Ir(ppy)₃ | 1-(4-methoxyphenyl)-2,2-difluoro-3-iodopropan-1-one, (1-phenylvinyl)oxy)trimethylsilane | 3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine | 82% | acs.org |
Directed Metalation Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This technique relies on a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. organic-chemistry.org For 3-fluoropyridine, the fluorine atom itself can act as a moderate directing group, influencing the site of metalation.
Sterically hindered metal amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), are frequently used to avoid nucleophilic addition to the pyridine ring, a common side reaction with less hindered bases like n-butyllithium. clockss.org The regioselectivity of the metalation of 3-fluoropyridine can be controlled by the choice of base and reaction conditions. researchgate.net
For instance, the lithiation of 3-fluoropyridine with LDA in tetrahydrofuran (B95107) (THF) at low temperatures can lead to deprotonation at either the C-2 or C-4 position. researchgate.netnih.gov Subsequent trapping of the resulting organolithium intermediate with an electrophile allows for the introduction of various functional groups. To synthesize this compound, the 4-lithiated species would be reacted with formaldehyde (B43269) or a suitable equivalent.
In a specific example, 3-fluoropyridine was treated with TMPMgCl·LiCl in the presence of BF₃·OEt₂ at -78 °C, followed by the addition of 4-bromobenzaldehyde, to yield (4-bromophenyl)this compound. uni-muenchen.de This demonstrates the feasibility of C-4 functionalization. The use of mixed metal-amido bases can offer enhanced reactivity and selectivity. d-nb.info
| Base | Substrate | Electrophile | Product | Reference |
| LDA | 2-Fluoropyridine | ZnCl₂, then 2-bromophenyl acetate | Benzofuro[2,3-b]pyridine derivative | nih.gov |
| TMPMgCl·LiCl / BF₃·OEt₂ | 3-Fluoropyridine | 4-Bromobenzaldehyde | (4-Bromophenyl)this compound | uni-muenchen.de |
| LDA | 3-Fluoropyridine | ZnCl₂, then 2-bromophenyl acetate | No desired benzofuro[2,3-c]pyridine observed | ljmu.ac.uk |
Halogen/metal exchange is another common method for generating organometallic intermediates from halogenated pyridines. uni-muenchen.de This process typically involves reacting an aryl bromide or iodide with an organolithium reagent. The exchange is driven by the formation of the more stable organometallic species. uni-muenchen.de
For the synthesis of 4-functionalized 3-fluoropyridines, a precursor such as 4-bromo-3-fluoropyridine (B1273213) or 4-iodo-3-fluoropyridine would be required. The halogen at the 4-position can be selectively exchanged with a metal (e.g., lithium or magnesium). This organometallic intermediate can then be reacted with an appropriate electrophile. For example, reaction with formaldehyde would introduce the required hydroxymethyl group to form this compound. The synthesis of 3-halopyridin-4-yl boronic acids has been achieved through this methodology, highlighting the utility of C-4 metalation via halogen-metal exchange. thieme-connect.com
Phosphorus Ligand-Coupling Reactions for Pyridine Functionalization
Phosphorus-mediated reactions have emerged as a versatile platform for the functionalization of pyridines. colostate.edu These methods often involve the initial formation of a pyridylphosphonium salt. nih.gov The phosphonium (B103445) group, being a good leaving group, can then be displaced by various nucleophiles in a process analogous to SNAr, or undergo ligand-coupling reactions. mountainscholar.orgnih.gov
This strategy has been successfully applied to the C-H fluoroalkylation of pyridines, where bench-stable fluoroalkylphosphines directly functionalize the pyridine ring, predominantly at the 4-position. nih.gov While direct synthesis of this compound using this method is not explicitly detailed, the principle of activating the 4-position of the pyridine ring through phosphonium salt formation is well-established. mountainscholar.org However, it's noted that 3-halopyridines are often unreactive under the conditions typically used for phosphine (B1218219) and phosphonium salt formation. mountainscholar.org
Transition Metal-Catalyzed Syntheses (e.g., Copper-catalyzed, Rhodium-catalyzed)
Transition metal catalysis provides a broad array of methods for constructing and functionalizing pyridine rings.
Copper-catalyzed reactions are particularly useful for synthesizing functionalized pyridines. tandfonline.comtandfonline.comresearchgate.net For example, copper(I)-catalyzed three-component tandem cyclization reactions of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds provide a convenient route to polysubstituted pyridines. tandfonline.comtandfonline.com While not specific to 3-fluoropyridines, these methods showcase the power of copper catalysis in pyridine synthesis. Another approach involves the Cu(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines to produce 3-acylpyridines and pyridine-3-carboxylates. acs.org
Rhodium-catalyzed C-H functionalization has also been developed for the synthesis of multisubstituted 3-fluoropyridines. acs.org One such method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a Rh(III) complex like [Cp*RhCl₂]₂. acs.org This approach offers a one-step synthesis to complex 3-fluoropyridine structures and demonstrates high regioselectivity, particularly with terminal alkynes. acs.org The development of various cyclopentadienyl (B1206354) ligands for Rh(III) catalysts has expanded the scope and selectivity of these C-H activation reactions. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Copper(I) bromide | Three-component tandem cyclization | Ketoxime acetates, aldehydes, activated methylene compounds | Polysubstituted pyridines | tandfonline.comtandfonline.com |
| Cu(OAc)₂ | One-pot cascade reaction | Inactivated saturated ketones, electron-deficient enamines | 3-Acylpyridines, pyridine-3-carboxylates | acs.org |
| [Cp*RhCl₂]₂ | C-H functionalization | α-Fluoro-α,β-unsaturated oximes, alkynes | Multisubstituted 3-fluoropyridines | acs.org |
Chemical Transformations and Derivatization Strategies of 3 Fluoropyridin 4 Yl Methanol
Reactivity of the Hydroxymethyl Moiety
The primary alcohol functional group in (3-Fluoropyridin-4-yl)methanol is a key site for derivatization. It can readily undergo reactions typical of benzylic-type alcohols, including conversion to halides, and protection or functionalization through esterification and silylation.
The hydroxymethyl group can be converted into a more reactive halomethyl group, such as a chloromethyl or bromomethyl derivative. These halomethylpyridines are valuable intermediates for subsequent nucleophilic substitution reactions. Standard halogenating agents are effective for this transformation. For instance, treatment of pyridine (B92270) methanols with reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can yield the corresponding chloromethylpyridine. nih.govresearchgate.net The reaction with tosyl chloride, in particular, can lead to the chloride instead of the expected tosylate, especially with electron-deficient pyridine rings. nih.gov This provides a direct method to convert the alcohol to a chloride under mild conditions. nih.gov The corresponding bromomethyl derivative can be synthesized using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
| Halogenating Agent | Product | Typical Conditions | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-3-fluoropyridine (B2542537) | Inert solvent (e.g., CH₂Cl₂, Toluene), often with a base like pyridine. | Common and effective method for converting primary alcohols to chlorides. |
| Tosyl Chloride (TsCl) | 4-(Chloromethyl)-3-fluoropyridine | Pyridine or Et₃N, CH₂Cl₂ | Can result in chlorination instead of tosylation for pyridine methanols. nih.gov |
| Phosphorus Tribromide (PBr₃) | 4-(Bromomethyl)-3-fluoropyridine | Inert solvent (e.g., ether, CH₂Cl₂), typically at low temperatures (e.g., 0 °C). | Standard procedure for converting primary alcohols to bromides. |
The hydroxyl group of this compound can be readily functionalized through esterification. This reaction involves treating the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. medcraveonline.com Acid-catalyzed Fischer esterification, which uses a carboxylic acid in the presence of a strong acid catalyst, is a common method. youtube.comyoutube.com Alternatively, reaction with more reactive acylating agents like acetic anhydride (B1165640) in the presence of a base (e.g., pyridine) provides a high yield of the corresponding acetate (B1210297) ester. medcraveonline.comcetjournal.it
Silylation is another common transformation used to protect the alcohol group or to introduce a silyl (B83357) moiety for further reactions. The alcohol reacts with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base to form a silyl ether. acs.org Lewis bases like 4-(dimethylamino)pyridine (DMAP) are often used as catalysts to accelerate the reaction, particularly in apolar solvents. uni-muenchen.de
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Esterification | Acetic Anhydride ((CH₃CO)₂O) | (3-Fluoropyridin-4-yl)methyl acetate | Pyridine or another base, room temperature. medcraveonline.com |
| Esterification | Benzoic Acid (C₆H₅COOH) | (3-Fluoropyridin-4-yl)methyl benzoate | Acid catalyst (e.g., H₂SO₄), heat (Fischer Esterification). youtube.com |
| Silylation | tert-Butyldimethylsilyl chloride (TBSCl) | 4-((tert-Butyldimethylsilyloxy)methyl)-3-fluoropyridine | Imidazole (B134444) or Et₃N, DMAP (cat.), DMF or CH₂Cl₂. acs.orguni-muenchen.de |
Functionalization of the Pyridine Ring System
The fluoropyridine ring is an electrophilic aromatic system, making it susceptible to various functionalization reactions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution, and the ring can participate in metal-catalyzed cross-coupling and cyclization reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the 3-fluoropyridine (B146971) core. wikipedia.org In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, displacing the fluoride (B91410) ion. The reactivity of halopyridines towards SNAr is generally higher than that of their benzene (B151609) analogues due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org Fluoropyridines are often more reactive than other halopyridines in SNAr reactions. nih.gov The reaction of this compound with various nucleophiles, such as amines, alkoxides, or thiolates, can introduce a wide range of substituents at the C3-position of the pyridine ring. nih.govresearchgate.net
| Nucleophile | Reagent Example | Product Example | Typical Conditions |
|---|---|---|---|
| Amine (R-NH₂) | Aniline | (3-(Phenylamino)pyridin-4-yl)methanol | High temperature, polar aprotic solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃). |
| Alkoxide (R-O⁻) | Sodium Methoxide (NaOCH₃) | (3-Methoxypyridin-4-yl)methanol | Methanol (B129727) as solvent, heat. nih.gov |
| Thiolate (R-S⁻) | Sodium Thiophenoxide (NaSPh) | (3-(Phenylthio)pyridin-4-yl)methanol | Polar aprotic solvent (e.g., DMF). |
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com For this compound, this reaction can be approached in several ways. While direct coupling of the C-F bond is challenging, it is possible with specialized catalysts. thieme-connect.de A more conventional strategy involves converting the starting material into a more reactive species. The hydroxyl group can be transformed into a triflate (OTf), a better leaving group, allowing for coupling at the C4 position if starting from 3-fluoro-4-hydroxypyridine. Alternatively, the fluorine atom can be replaced by another halogen, like bromine or iodine, via other synthetic routes prior to coupling.
Conversely, this compound can be converted into a boronic acid or boronic ester derivative. This intermediate can then be coupled with various aryl or vinyl halides to introduce new substituents onto the pyridine ring. whiterose.ac.uknih.gov
| Strategy | Reactant 1 | Reactant 2 | Product Example | Catalyst/Conditions |
|---|---|---|---|---|
| Coupling a Halide Derivative | (3-Bromo-pyridin-4-yl)methanol | Phenylboronic acid | (3-Phenylpyridin-4-yl)methanol | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Toluene/H₂O). |
| Coupling a Boronic Ester Derivative | (3-Fluoropyridin-4-yl)boronic acid pinacol (B44631) ester | Bromobenzene | 4-Phenyl-3-fluoropyridine derivative | Pd catalyst, base, solvent. whiterose.ac.uknih.gov |
The bifunctional nature of this compound makes it an excellent building block for the synthesis of fused heterocyclic ring systems. nih.govresearchgate.net Cyclization reactions can be designed to involve both the hydroxymethyl group and a position on the pyridine ring. For example, the Prins cyclization is a reaction that forms oxygen-containing heterocycles from an aldehyde and a homoallylic alcohol, typically promoted by a Lewis or Brønsted acid. nih.govnih.gov this compound can be oxidized to the corresponding aldehyde, 3-fluoroisonicotinaldehyde, which can then participate as the carbonyl component in a Prins-type reaction with an appropriate alkene to construct fused tetrahydropyran (B127337) rings. rsc.orgrsc.org Other intramolecular cyclization strategies can be envisioned where the hydroxymethyl group acts as an internal nucleophile, attacking an electrophilic site on a side chain appended to the pyridine ring, leading to the formation of various fused systems. researchgate.net
| Reaction Type | Derived Reactant | Co-reactant | Product Type | Key Features |
|---|---|---|---|---|
| Prins Cyclization | 3-Fluoroisonicotinaldehyde (from oxidation of the alcohol) | Homoallylic alcohol | Fused Tetrahydropyran | Acid-catalyzed C-C and C-O bond formation to build a new six-membered ring. nih.govnih.gov |
| Intramolecular Etherification | (3-(2-Hydroxyethylamino)pyridin-4-yl)methanol (from SNAr) | N/A (Intramolecular) | Fused Morpholine Derivative | The hydroxymethyl group displaces a leaving group on the side chain, or vice-versa, to form a heterocyclic ring. |
Chemo- and Regioselective Considerations in Derivatization
The chemical personality of this compound is shaped by the interplay of its constituent parts: the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atom, and the nucleophilic hydroxymethyl group. These features dictate the molecule's reactivity towards various reagents and provide avenues for selective modification.
Influence of Fluorine Substitution Pattern on Reactivity
The placement of the fluorine atom at the 3-position of the pyridine ring profoundly influences its electronic properties and, consequently, its reactivity. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).
The fluorine atom at the 3-position, along with the ring nitrogen, activates the positions ortho and para to it for nucleophilic attack. This makes the C2 and C6 positions primary targets for nucleophilic displacement of a suitable leaving group, should one be introduced. While the fluorine atom itself can be displaced under harsh conditions, it is generally more stable than other halogens in SNAr reactions.
The primary alcohol of the hydroxymethyl group offers a key site for a variety of chemical transformations. Its reactivity can be modulated by the electronic nature of the pyridine ring. The electron-withdrawing character of the 3-fluoropyridine core can influence the acidity of the hydroxyl proton, potentially affecting its reactivity in base-mediated reactions.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Inherent Reactivity | Influence of 3-Fluoro Substituent |
| Pyridine Ring | Electron-deficient, susceptible to nucleophilic attack | Enhanced susceptibility to SNAr, particularly at C2 and C6 |
| Hydroxymethyl Group | Nucleophilic alcohol, can be oxidized, esterified, etherified | Electronic effects may modulate acidity and reactivity |
| Fluorine Atom | Strong inductive electron-withdrawing effect | Activates the pyridine ring for nucleophilic attack |
Strategies for Orthogonal Functionalization
The presence of two distinct reactive sites—the pyridine ring and the hydroxymethyl group—necessitates the use of orthogonal functionalization strategies to achieve selective derivatization. Orthogonal protection involves the use of protecting groups that can be removed under specific conditions without affecting other protected functional groups in the molecule. This allows for the sequential modification of different parts of the molecule in a controlled manner.
For the orthogonal functionalization of this compound, a common approach involves the protection of the hydroxymethyl group, followed by modification of the pyridine ring, and subsequent deprotection.
Protection of the Hydroxymethyl Group:
A variety of protecting groups can be employed for the hydroxyl moiety, with the choice depending on the planned subsequent reaction conditions.
Silyl ethers (e.g., TBDMS, TIPS): These are robust protecting groups, stable to a wide range of non-acidic reagents. They are typically removed with fluoride ion sources like TBAF.
Benzyl (B1604629) ethers (e.g., Bn): Stable to both acidic and basic conditions, benzyl ethers are commonly removed by hydrogenolysis.
Esters (e.g., Acetate, Pivaloate): While susceptible to hydrolysis under both acidic and basic conditions, they can be suitable for reactions under neutral conditions.
Functionalization of the Pyridine Ring:
Once the hydroxymethyl group is protected, the pyridine ring can be functionalized through several methods:
Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct metalating agents (e.g., n-BuLi, LDA) to the C2 position. The resulting organometallic species can then be quenched with various electrophiles to introduce new substituents. The fluorine at the 3-position can further influence the regioselectivity of this process.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the ring, it can be displaced by a variety of nucleophiles. The activating effect of the 3-fluoro substituent is crucial for the success of these reactions.
Halogenation: Selective halogenation of the pyridine ring can introduce a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Illustrative Orthogonal Strategy:
A hypothetical strategy for the selective functionalization of this compound could proceed as follows:
Protection: React this compound with TBDMSCl and imidazole to form the corresponding tert-butyldimethylsilyl ether.
Ring Functionalization: Subject the protected compound to directed ortho-metalation at the C2 position using LDA, followed by quenching with an electrophile (e.g., iodine to introduce an iodo group).
Cross-Coupling: Perform a Suzuki coupling reaction with the 2-iodo derivative and a boronic acid to introduce a new carbon-carbon bond.
Deprotection: Remove the TBDMS group using TBAF to liberate the hydroxymethyl functionality.
This stepwise approach, enabled by an orthogonal protecting group strategy, allows for the precise and selective synthesis of complex derivatives of this compound.
Table 2: Common Protecting Groups for Orthogonal Functionalization
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Orthogonality |
| TBDMS | Hydroxyl | TBDMSCl, Imidazole | TBAF | Stable to organometallics, mild base |
| Benzyl (Bn) | Hydroxyl | NaH, BnBr | H₂, Pd/C | Stable to acid, base, many organometallics |
| Acetyl (Ac) | Hydroxyl | Ac₂O, Pyridine | Mild acid or base | Labile under hydrolytic conditions |
The careful selection of protecting groups and reaction sequences is paramount for the successful and efficient synthesis of novel this compound derivatives with tailored properties for a wide range of applications.
Applications in Medicinal Chemistry and Pharmaceutical Development
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
Impact of Fluorine Atom Position on Biological Activity and Selectivity
The position of the fluorine atom on the pyridine (B92270) ring is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity and selectivity. researchgate.net The introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding interactions with target proteins. researchgate.netmdpi.com Structure-activity relationship (SAR) studies focusing on fluorinated pyridine derivatives consistently demonstrate that even a minor shift in the fluorine's location can lead to substantial changes in pharmacological outcomes.
For example, in the development of 1-aryl fluoroquinolones as anti-tuberculosis agents, the position of the fluorine atom on an N-phenyl substituent was found to be crucial. A comparative study showed that 1-(2-fluoro-4-nitrophenyl) derivatives were active against Mycobacterium tuberculosis, while the corresponding 1-(4-nitrophenyl) analogues lacking the fluorine at the 2-position were inactive. nih.gov This indicates a specific requirement for a fluorine atom at that particular position to elicit the desired biological response.
The fluorine atom's position influences the electronic distribution within the pyridine ring, affecting the pKa (basicity) of the pyridine nitrogen. nih.gov This change in basicity can alter the strength of hydrogen bonds or ionic interactions with amino acid residues in a biological target, thereby modulating binding affinity and selectivity. For instance, fluorination in the ortho position (C2 or C6) relative to the nitrogen atom generally has a more pronounced effect on the ring's electronic properties compared to fluorination at the meta (C3 or C5) or para (C4) positions. researchgate.net The subject compound, (3-Fluoropyridin-4-YL)methanol, possesses a meta-fluorine, which has a distinct electronic influence compared to its ortho- or para-substituted isomers.
Table 2: Impact of Fluorine Position on Antimycobacterial Activity of 1-Aryl Fluoroquinolones
| Base Compound | Fluoro-Substituent Position | Activity against M. tuberculosis |
|---|---|---|
| 1-(4-nitrophenyl) derivative (3a) | None | Inactive |
| 1-(4-nitrophenyl) derivative (4a) | C-2 of phenyl ring | Active |
| 1-(4-nitrophenyl) derivative (3b) | None | Inactive |
| 1-(4-nitrophenyl) derivative (4b) | C-2 of phenyl ring | Active |
Data derived from a study on fluoroquinolone derivatives. nih.gov
Steric and Electronic Effects of Substituents on Molecular Interactions
Beyond the fluorine atom, other substituents on the pyridine ring exert significant steric and electronic effects that dictate the molecule's interactions with biological targets. The highly electronegative nature of fluorine alters the molecule's dipole moment and can increase acidity through inductive effects. mdpi.com The carbon-fluorine bond is the strongest in organic chemistry, which often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. mdpi.com
Electronic Effects: The electron-withdrawing nature of the fluorine atom in this compound decreases the electron density of the pyridine ring. This influences the reactivity of the compound in subsequent synthetic steps and modulates the pKa of the pyridine nitrogen. Such modifications are crucial for drug-receptor interactions, as they can affect the ability of the molecule to act as a hydrogen bond acceptor. nih.gov Conversely, introducing electron-donating groups onto the ring would increase electron density, potentially altering binding modes and pharmacological activity.
Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in how a ligand fits into the binding pocket of a receptor or enzyme. rsc.org The fluorine atom is relatively small (van der Waals radius of 1.47 Å), often considered a bioisostere of a hydrogen atom (1.20 Å). mdpi.com This allows it to be incorporated with minimal steric disruption while significantly altering electronic properties. acs.org However, when larger functional groups are introduced to derivatives of this compound, their bulk can create steric clashes that prevent optimal binding or, conversely, improve binding by occupying a specific hydrophobic pocket. For example, in a series of fluoroquinolones, replacing a 7-morpholinyl group with the bulkier 7-(3,5-dimethylpiperazinyl) group led to an increase in antimycobacterial activity, suggesting that the steric bulk was favorable for the interaction with the biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. nih.govrutgers.edu
In the context of derivatives from this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods analyze the three-dimensional properties of molecules to predict their biological activities. researchgate.net
A 3D-QSAR study performed on a series of fluoroquinolones with anti-tuberculosis activity provides a relevant example. nih.gov In this study, various models were generated to correlate the molecular structures with their inhibitory activity against Mycobacterium tuberculosis. The models considered steric and electrostatic fields around the aligned molecules. The resulting statistical data and contour maps provided valuable insights:
Statistical Significance: The models showed a high degree of statistical correlation, indicating their predictive power. For example, one multiple regression model yielded a squared correlation coefficient (r²) of 0.95 and a cross-validated correlation coefficient (q²) of 0.90, demonstrating a strong relationship between the structural descriptors and the observed activity. nih.gov
Contour Maps: The generated 3D contour maps highlighted specific regions around the molecular scaffold where certain properties would enhance or diminish biological activity. For instance, the maps showed that steric effects were a dominant factor in determining binding affinities. nih.gov Regions where bulky substituents were favored (or disfavored) could be visualized, guiding the rational design of new derivatives with improved potency.
By applying QSAR modeling to a series of compounds derived from this compound, researchers can systematically explore the impact of different substituents on the pyridine ring and other parts of the molecule to design more effective antimycobacterial agents.
Table 3: Statistical Results of a 3D-QSAR Model for Antitubercular Fluoroquinolones
| Parameter | Description | Value |
|---|---|---|
| r² | Squared Correlation Coefficient (Goodness of fit) | 0.9507 |
| q² | Cross-validated Correlation Coefficient (Internal predictivity) | 0.9097 |
| pred_r² | Predictive R² for External Test Set (External predictivity) | -1.7535 |
| F-test | F-statistic (Statistical significance of the model) | 90.345 |
Statistical model generated using Multiple Regression (MR) analysis for a series of fluoroquinolones. nih.gov
Applications in Organic Synthesis and Advanced Materials Science
General Utility as a Versatile Synthetic Building Block
The presence of both a nucleophilic hydroxymethyl group and an electronically modified pyridine (B92270) core makes (3-Fluoropyridin-4-YL)methanol a key starting material for the synthesis of a variety of organic compounds. The fluorine atom at the 3-position influences the reactivity and physicochemical properties of the pyridine ring, while the hydroxymethyl group at the 4-position provides a convenient handle for further chemical transformations.
While the direct use of this compound in the construction of fused heterocyclic systems through intramolecular cyclization reactions involving the hydroxymethyl group is not extensively documented in publicly available research, its role as a precursor to intermediates for such scaffolds is implied in synthetic strategies. The hydroxymethyl group can be readily converted into other functional groups, such as halomethyl or aminomethyl moieties, which are then poised to participate in cyclization reactions to form bicyclic or polycyclic heterocyclic systems. For instance, conversion to a chloromethyl derivative creates an electrophilic center that can react with a suitably positioned nucleophile on a neighboring ring or an appended side chain to forge a new heterocyclic ring.
The primary utility of this compound lies in its application as a foundational element for creating diversely substituted pyridine derivatives. The hydroxymethyl group serves as a versatile anchor point for introducing a wide array of molecular fragments and functional groups onto the pyridine core.
One notable application is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are of interest in the treatment of metabolic disorders. In a documented synthetic route, this compound is utilized as a key starting material. The synthesis involves the coupling of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate with this compound to yield tert-Butyl 4-{5-[(3-Fluoropyridin-4-yl)methoxy]pyrimidin-2-yl}piperazine-1-carboxylate. This reaction highlights the utility of the hydroxymethyl group in forming ether linkages, a common strategy for assembling more complex molecules.
| Starting Material 1 | Starting Material 2 | Product | Yield |
|---|---|---|---|
| tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | This compound | tert-Butyl 4-{5-[(3-Fluoropyridin-4-yl)methoxy]pyrimidin-2-yl}piperazine-1-carboxylate | 46% |
Furthermore, the hydroxymethyl group can be transformed into a more reactive leaving group, such as a bromide or chloride, to facilitate nucleophilic substitution reactions. For example, treatment of this compound with phosphorus tribromide or thionyl chloride provides the corresponding 4-(bromomethyl)-3-fluoropyridine or 4-(chloromethyl)-3-fluoropyridine (B2542537) hydrochloride, respectively. google.comgoogle.com These halogenated intermediates are valuable electrophiles for the introduction of the 3-fluoropyridin-4-ylmethyl moiety into various molecular scaffolds.
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Phosphorus tribromide | 4-(Bromomethyl)-3-fluoropyridine |
| This compound | Thionyl chloride | 4-(Chloromethyl)-3-fluoropyridine hydrochloride |
Exploration in the Development of Functional Materials
The incorporation of fluorinated pyridine units into organic materials is a growing area of research due to the unique electronic and photophysical properties that the fluorine atom and the pyridine ring can impart. While the specific use of this compound in this context is still in its early stages, the broader field suggests potential avenues for its application.
Fluorinated aromatic compounds, including fluoropyridines, are known to possess distinct electronic properties, such as altered HOMO/LUMO energy levels and enhanced electron affinity, compared to their non-fluorinated analogues. These characteristics are desirable in the design of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen atom acts as an electron-withdrawing group, and the addition of a highly electronegative fluorine atom can further modulate the electronic landscape of the molecule. While direct research on materials synthesized from this compound is limited, it is plausible that this building block could be incorporated into larger conjugated systems to fine-tune their electronic and charge-transport properties.
The field of nonlinear optics (NLO) often utilizes molecules with strong donor-acceptor character to achieve large second-order or third-order optical nonlinearities. The pyridine ring can function as an acceptor unit, and by attaching suitable donor groups to the pyridine scaffold derived from this compound, it may be possible to create novel NLO-active chromophores. The fluorine substituent could also play a role in modifying the transparency and photostability of such materials. However, to date, there is a lack of specific studies investigating the NLO properties of materials directly synthesized from this compound.
Advanced Research Methodologies and Computational Studies Pertaining to 3 Fluoropyridin 4 Yl Methanol
Spectroscopic Characterization Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of (3-Fluoropyridin-4-YL)methanol. Each method provides unique information about the molecule's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In a typical analysis, the compound is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆. ucla.edu The resulting spectra provide information on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which together allow for the unambiguous assignment of each atom in the molecule's framework.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group. The fluorine atom at the C3 position influences the chemical shifts and causes splitting of adjacent proton signals. Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom, with the carbon atom bonded to the fluorine exhibiting a characteristic large coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values and can vary based on solvent and experimental conditions.
| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H2 (Pyridine) | ¹H NMR | ~8.4 | Doublet (d) |
| H5 (Pyridine) | ¹H NMR | ~7.4 | Doublet (d) |
| H6 (Pyridine) | ¹H NMR | ~8.5 | Singlet (s) |
| CH₂ | ¹H NMR | ~4.7 | Singlet (s) |
| OH | ¹H NMR | Variable | Broad Singlet (br s) |
| C2 (Pyridine) | ¹³C NMR | ~148 | Doublet (d, JCF ≈ 15 Hz) |
| C3 (Pyridine) | ¹³C NMR | ~155 | Doublet (d, JCF ≈ 250 Hz) |
| C4 (Pyridine) | ¹³C NMR | ~135 | Doublet (d, JCF ≈ 5 Hz) |
| C5 (Pyridine) | ¹³C NMR | ~122 | Singlet (s) |
| C6 (Pyridine) | ¹³C NMR | ~150 | Doublet (d, JCF ≈ 3 Hz) |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₆H₆FNO and a monoisotopic mass of approximately 127.04334 Da. uni.lu In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments is measured.
Computational tools can predict the collision cross-section (CCS) values for various adducts of the molecule, which is useful in advanced MS techniques like ion mobility-mass spectrometry. uni.lu These predictions help in identifying the compound in complex mixtures.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 128.05062 | 120.3 |
| [M+Na]⁺ | 150.03256 | 129.6 |
| [M-H]⁻ | 126.03606 | 120.4 |
| [M+NH₄]⁺ | 145.07716 | 140.7 |
| [M+K]⁺ | 166.00650 | 127.6 |
Data sourced from computational predictions. uni.lu
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and investigating intermolecular interactions, such as hydrogen bonding. For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene (B1212753) group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretch.
Studies on related molecules, such as 2-fluoropyridine-methanol clusters, demonstrate that IR spectroscopy can effectively probe the hydrogen bond interactions between the hydroxyl group of methanol (B129727) and the nitrogen atom of the pyridine ring. nih.gov The formation of such a hydrogen bond causes a noticeable shift in the vibrational frequency of the O-H stretching vibration to a lower wavenumber, providing insight into the strength and nature of these non-covalent interactions. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods provide theoretical insights into the properties and potential interactions of this compound, complementing experimental data and guiding further research.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for estimating the binding affinity and mode of interaction. For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. mdpi.com
The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine atom can participate in favorable electrostatic or halogen-bond interactions. Research on other fluorinated pyridine derivatives has shown that these interactions are key to achieving high binding affinities with enzymatic targets. For example, docking studies of similar compounds against thymidylate kinase have revealed binding energies in the range of -7 to -10 kcal/mol, indicating potent inhibitory potential.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and other properties of this compound. researchgate.net DFT methods, such as those using the B3LYP functional, can accurately predict molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For the parent 3-fluoropyridine (B146971) molecule, DFT calculations have been used to determine these properties and to analyze how they are influenced by different solvent environments. researchgate.net These computational approaches can also be used to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in spectral assignment. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-fluoropyridine |
| This compound |
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is dictated by the interplay of electronic and steric effects originating from its substituents on the pyridine core. The fluorine atom at the 3-position and the methanol group at the 4-position significantly influence the molecule's geometry, rotational barriers, and intermolecular interactions. While specific crystallographic or computational studies for this compound are not extensively detailed in publicly available literature, analysis can be inferred from studies on similarly substituted heterocyclic and aromatic systems, such as fluorinated prolines. nih.govscispace.comresearchgate.net
The fluorine substituent has a profound impact due to its high electronegativity and the gauche effect, which can stabilize specific rotamers. nih.gov In fluorinated proline derivatives, for instance, fluorine substitution has been shown to bias the ring pucker and the cis/trans isomerization of amide bonds. researchgate.net For this compound, the orientation of the hydroxymethyl group relative to the fluorine atom is a key stereochemical feature. Rotation around the C4-CH₂OH bond will be influenced by potential hydrogen bonding between the hydroxyl proton and the fluorine atom or the pyridine nitrogen.
Computational studies, such as Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface of the molecule. These studies could predict the most stable conformers, the energy barriers for rotation of the methanol group, and the preferred orientation relative to the pyridine ring. Such analyses have been successfully applied to understand how fluorination affects the conformational preferences of proline rings, revealing a preference for a C⁴-endo pucker in certain diastereoisomers. nih.gov
Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, would provide experimental validation for the predicted conformations in solution. For example, in studies of 3-fluoro-4-hydroxyprolines, ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) was used to confirm the spatial arrangement of atoms, revealing cis and trans relationships between protons and the fluorine atom. scispace.com
Table 1: Key Factors Influencing the Conformation of this compound
| Influencing Factor | Expected Effect | Relevant Analytical Technique |
| Fluorine Electronegativity | Alters electron distribution in the pyridine ring, influencing bond lengths and angles. | X-ray Crystallography, DFT |
| Gauche Effect | May stabilize specific rotamers of the hydroxymethyl group. nih.gov | Computational Modeling, NMR |
| Intramolecular H-Bonding | Potential for hydrogen bonding between the -OH group and the F atom or N atom, restricting rotation. | FTIR Spectroscopy, NMR |
| Steric Hindrance | Influences the rotational barrier of the methanol substituent. | Computational Modeling |
| Pyridine Ring Pucker | While the aromatic ring is planar, substituents can cause minor deviations. | X-ray Crystallography |
Mechanistic Investigations of Reaction Pathways
The synthesis of fluorinated pyridines, including this compound, often involves multi-step pathways where the elucidation of reaction mechanisms is key to improving efficiency. Traditional methods like the Balz-Schiemann reaction have been improved upon by novel approaches that offer milder conditions and better yields. google.com
One modern approach involves the synthesis of 3-fluoropyridines from two ketone components via a photoredox-mediated coupling followed by condensation. acs.org The mechanism for this type of reaction begins with the reduction of an α,α-difluoro-β-iodoketone by a photoexcited iridium(III) catalyst. acs.org This generates a radical species that adds across the double bond of a silyl (B83357) enol ether. The resulting silyloxy-substituted radical is then oxidized by iridium(IV) to form a cation, which eliminates the silyl group to yield a diketone intermediate. acs.org This intermediate can then undergo a one-pot condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form the final 3-fluoropyridine ring. acs.org
Another novel synthetic route starts from inexpensive quinolinic acid. google.com This pathway involves a sequence of reactions including acid anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to yield the target methanol derivative. google.com Understanding the mechanism of each step, particularly the amino fluorination and the final reduction, is crucial for optimizing the process.
Visible-light photoredox catalysis has emerged as a powerful tool for constructing C-F bonds and synthesizing fluorinated aromatic compounds under mild conditions. mdpi.comprinceton.edu This methodology relies on the ability of photocatalysts, often ruthenium or iridium complexes, to initiate single-electron transfer (SET) processes upon irradiation with visible light. princeton.edu
In a typical photoredox cycle for the synthesis of fluorinated heterocycles, the photocatalyst absorbs a photon, transitioning to an excited state. princeton.edu This excited state can then act as a potent single-electron oxidant or reductant. For instance, in the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, the excited iridium catalyst reduces the C-I bond of the iodoketone to generate a key radical intermediate. acs.org The catalyst, now in a higher oxidation state, participates in the subsequent oxidation of another radical intermediate later in the cycle, thereby regenerating its ground state and closing the catalytic loop. acs.orgmdpi.com
The mechanism involves several key intermediates:
Photoexcited Catalyst : The catalyst in its excited state, e.g., [Ir(ppy)₃].
Radical Intermediates : Generated through SET processes, these are highly reactive species that drive bond formation. acs.org
Oxidized/Reduced Catalyst : The catalyst cycles between different oxidation states to facilitate the reaction. mdpi.com
The efficiency of these processes depends on factors like the choice of photocatalyst, solvent, and light source. The reaction conditions are typically mild, often proceeding at room temperature, which is a significant advantage over traditional methods that may require harsh reagents or high temperatures. princeton.edu
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate a wide range of small molecules and bonds, including C-F bonds in polyfluorinated compounds. wikipedia.orgnih.gov FLP chemistry offers a unique solution to the long-standing problem of "over-defluorination," where multiple fluorine atoms are uncontrollably functionalized. nih.gov
The mechanism of FLP-mediated C-F bond activation involves the Lewis acid component (e.g., B(C₆F₅)₃) interacting with the fluorine atom, while the Lewis base (e.g., a phosphine) attacks the carbon atom. This cooperative action facilitates the cleavage of the C-F bond. nih.gov This reactivity can be applied to the selective functionalization of fluorinated heterocycles.
While direct application to this compound is a developing area, the principles of FLP chemistry are highly relevant. For example, an FLP system could potentially be used to activate the C-F bond of a 3,X-difluoropyridine precursor, allowing for selective substitution at the 3-position. The reactivity of FLPs can be either kinetically or thermodynamically driven, and reversible FLP systems have been developed that allow for catalytic applications. nih.gov The use of a fluoride (B91410) sequestering agent can render reactions catalytic in the Lewis acid. researchgate.net
Table 2: Comparison of Catalytic Mechanisms in Fluoropyridine Synthesis
| Catalytic System | Key Principle | Typical Intermediates | Advantages |
| Photoredox Catalysis | Single-electron transfer initiated by visible light. princeton.edu | Photoexcited catalyst, radical cations/anions. acs.org | Mild conditions, high functional group tolerance. princeton.edu |
| Frustrated Lewis Pairs | Sterically hindered acid-base pairs activate substrates. wikipedia.org | Zwitterionic adducts, phosphonium (B103445)/borate ions. nih.gov | Metal-free catalysis, selective C-F bond activation. nih.gov |
Process Optimization and Scalability Studies
Optimizing the synthesis of this compound is critical for its potential industrial application. Research efforts focus on improving reaction yields, minimizing byproducts, and simplifying purification processes.
One patented method for preparing 3-fluoropyridine highlights a one-step synthesis that significantly enhances yield compared to conventional diazotization methods. google.com This process involves the use of a water absorbent (like N,N'-dicyclohexylcarbodiimide) and a catalyst (like benzyltriethylammonium chloride) to reduce the reaction temperature and slow heat release, thereby improving safety and increasing the yield to over 80%. google.com The final product purity is reported to be greater than or equal to 99.5% after distillation. google.com
Table 3: Optimization Strategies for Fluoropyridine Synthesis
| Strategy | Parameter | Example/Effect | Reference |
| Catalyst Selection | Use of phase-transfer catalyst (TEBA) | Significantly improves reaction conversion. | google.com |
| Solvent Choice | Switching from acetonitrile (B52724) to DMF | Reaction proceeds significantly faster. | acs.org |
| Reagent Stoichiometry | Use of excess ammonium acetate | Ensures complete formation of the pyridine product. | acs.org |
| Temperature Control | Reducing temperature in diazotization | Enhances safety and yield. | google.com |
| Workup Procedure | Distillation and pH adjustment | Decolorizes and purifies the product to >99.5%. | google.com |
Assessment of Economic Viability and Industrial Applicability
The economic viability and industrial applicability of this compound are critical considerations for its transition from laboratory-scale synthesis to large-scale industrial production. This assessment encompasses a detailed analysis of production costs, potential market demand, and the compound's utility in various industrial sectors.
Economic Viability
The economic feasibility of producing this compound is intrinsically linked to the efficiency and cost-effectiveness of its synthesis route. Key factors influencing its economic viability include the cost of raw materials, the complexity of the synthetic process, reaction yields, and the required purification methods.
The synthesis of fluorinated pyridines can involve expensive raw materials and complex, multi-step processes, which can drive up production costs. For instance, a patent for the related compound, 3-fluoropyridine-2-methanol, highlights the challenges of existing synthesis methods, such as expensive starting materials, harsh reaction conditions, and low yields, all of which adversely affect industrial-scale production. google.com The development of novel synthetic methods using cheaper starting materials and simpler processes is crucial for enhancing the economic viability of these compounds. google.com
The table below outlines the key cost components in the chemical synthesis of a compound like this compound, based on general principles of chemical production cost analysis.
Table 1: Key Cost Components in the Synthesis of this compound
| Cost Component | Description | Potential Impact on Economic Viability |
|---|---|---|
| Raw Materials | Cost of starting materials, reagents, and solvents. | High-purity starting materials and specialized reagents can significantly increase costs. Sourcing from reliable and cost-effective suppliers is crucial. |
| Synthesis Process | Complexity of the reaction, number of steps, reaction conditions (temperature, pressure), and reaction time. | Multi-step syntheses with stringent reaction conditions often lead to higher energy consumption and labor costs, negatively impacting economic feasibility. |
| Yield and Purity | The amount of final product obtained relative to the theoretical maximum, and the degree of its purity. | Higher yields and purity reduce the cost per unit of product and minimize the need for extensive, costly purification steps. |
| Capital Expenditure | Investment in reactors, purification columns, and other manufacturing equipment. | The initial investment can be substantial. The scale of production will influence the type and cost of equipment required. |
| Operational Expenditure | Ongoing costs including utilities (energy, water), labor, maintenance, and waste disposal. | Efficient energy use and waste management are key to maintaining low operational costs. |
Market demand is another pivotal factor. The value of this compound as an intermediate in the synthesis of high-value products, such as pharmaceuticals or agrochemicals, will heavily influence its market price and, consequently, its economic attractiveness for manufacturers.
Industrial Applicability
The industrial applicability of this compound is primarily centered on its role as a key building block in the synthesis of more complex molecules. Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that the fluorine atom imparts to the molecule. These properties can include enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.
This compound serves as an important pharmaceutical intermediate. google.com For instance, substituted 3-fluorophenyl methanol compounds have been investigated for their potential antiviral applications, demonstrating the utility of this structural motif in drug discovery. google.com The pyridine ring is a common scaffold in many biologically active compounds, and the presence of a fluorine atom can significantly modulate the pharmacological properties of the final product.
In the broader context of fluoropyridines, these compounds are utilized as chemical reagents and pharmaceutical intermediates. readmarketresearch.com The demand for such specialized chemical intermediates is driven by the research and development pipelines of pharmaceutical and agrochemical companies.
The potential industrial applications are summarized in the table below.
Table 2: Potential Industrial Applications of this compound
| Industry | Specific Application | Rationale |
|---|---|---|
| Pharmaceuticals | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). | The fluoropyridine moiety can enhance the efficacy and pharmacokinetic properties of drug candidates. |
| Agrochemicals | Building block for the development of new pesticides, herbicides, and fungicides. | Fluorine substitution can increase the potency and stability of agrochemical compounds. |
| Materials Science | Monomer or additive in the synthesis of specialty polymers and materials. | The unique electronic properties of the fluoropyridine ring could be exploited in the development of advanced materials. |
| Chemical Research | Versatile reagent for the synthesis of novel organic compounds. | As a functionalized pyridine derivative, it can be used to introduce the 3-fluoropyridin-4-ylmethyl group into various molecular structures. |
The successful industrial application of this compound is contingent upon a reliable and scalable supply chain. Chemical suppliers play a crucial role in making such specialized compounds available to researchers and manufacturers. frontierspecialtychemicals.comsigmaaldrich.comglobalchemmall.com The transition from a research chemical to an industrial commodity will depend on the emergence of a significant end-use application that drives demand and justifies large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
